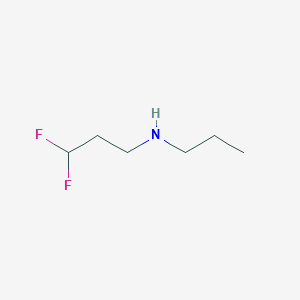
(3,3-Difluoropropyl)(propyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Difluoropropyl)(propyl)amine is an organic compound characterized by the presence of both difluoropropyl and propyl groups attached to an amine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoropropyl)(propyl)amine typically involves the reaction of 3,3-difluoropropylamine with propyl halides under controlled conditions. One common method is the nucleophilic substitution reaction where 3,3-difluoropropylamine reacts with propyl bromide or propyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Difluoropropyl)(propyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted amines or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(3,3-Difluoropropyl)(propyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3,3-Difluoropropyl)(propyl)amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of the difluoropropyl group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Difluoro-N-propyl-1-propanamine: A closely related compound with similar structural features but different functional groups.
3,3,3-Trifluoropropylamine: Another fluorinated amine with distinct chemical properties and applications.
Uniqueness
(3,3-Difluoropropyl)(propyl)amine is unique due to the presence of both difluoropropyl and propyl groups, which confer specific chemical and physical properties
Eigenschaften
Molekularformel |
C6H13F2N |
|---|---|
Molekulargewicht |
137.17 g/mol |
IUPAC-Name |
3,3-difluoro-N-propylpropan-1-amine |
InChI |
InChI=1S/C6H13F2N/c1-2-4-9-5-3-6(7)8/h6,9H,2-5H2,1H3 |
InChI-Schlüssel |
VKNPXVSLQQQWNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-hydroxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13329089.png)
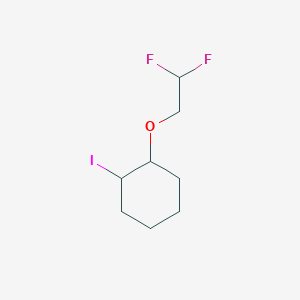

![2-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-3-one](/img/structure/B13329124.png)
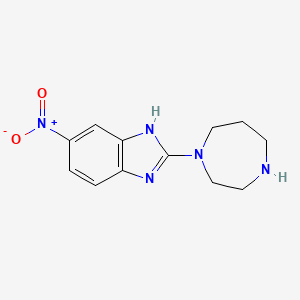
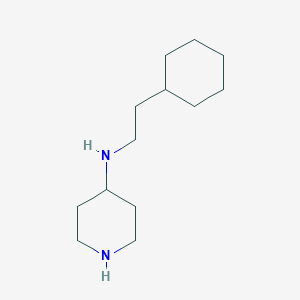
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13329137.png)

![2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one](/img/structure/B13329147.png)
![3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B13329155.png)

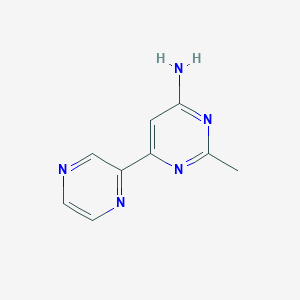
![Ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoate](/img/structure/B13329179.png)
![tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B13329180.png)
